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For Researchers, Scientists, and Drug Development Professionals

Myeloperoxidase (MPO) has emerged as a critical therapeutic target in a range of diseases
characterized by inflammation and oxidative stress. This guide provides a comprehensive
comparison of two leading MPO inhibitors, Verdiperstat (formerly AZD3241) and AZD4831, to
assist researchers and drug development professionals in their evaluation of these
compounds. This comparison is based on publicly available preclinical and clinical data.

Mechanism of Action: Irreversible Inhibition of MPO

Both Verdiperstat and AZD4831 are orally available, irreversible inhibitors of myeloperoxidase.
[1][2][3][4] MPO is a heme-containing enzyme predominantly found in the azurophilic granules
of neutrophils and, to a lesser extent, in monocytes.[5] Upon activation of these immune cells,
MPO is released and catalyzes the formation of reactive oxygen species, most notably
hypochlorous acid (HOCI), from hydrogen peroxide and chloride ions.[5] While essential for
pathogen destruction, excessive MPO activity contributes to tissue damage and inflammation in
various pathological conditions.[5] By irreversibly binding to and inactivating MPO, both
Verdiperstat and AZD4831 aim to mitigate this detrimental inflammatory cascade.[1][4]

At a Glance: Key Differences
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Feature Verdiperstat (AZD3241) AZDA4831
Neurodegenerative Diseases Cardiovascular Diseases
Primary Therapeutic Area (Multiple System Atrophy, (Heart Failure with Preserved

Amyotrophic Lateral Sclerosis)  Ejection Fraction)

_ Phase 2a trial completed in
Phase 3 trials for MSA and )
o ) ] HFpEF, showing target
Clinical Development Stage ALS did not meet primary

) engagement and acceptable
endpoints.[6][7][8][9]

safety.[10][11]

Reported IC50 for MPO 630 nM[2][3] 1.5 nM[4][12][13]

o Not explicitly reported in
Selectivity for MPO over TPO ] >450-fold[4][13]
reviewed sources.

Quantitative Data Summary

The following tables provide a detailed summary of the available quantitative data for
Verdiperstat and AZD4831, covering in vitro potency, pharmacokinetics, and clinical trial
outcomes.

ble 1: In Vi | Selectivi

Verdiperstat

Parameter AZDA4831 Reference(s)
(AZD3241)
MPO IC50 630 nM 1.5nM [21131,[41[12][13]
TPO IC50 Not Reported 0.69 uM [12]
Selectivity
Not Reported >450-fold [41[13]
(TPO/MPO)

Table 2: Pharmacokinetic Properties
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Verdiperstat

Parameter AZDA4831 Reference(s)
(AZD3241)
Administration Oral Oral [2],[14]
) Not explicitly reported
Half-life ) ) ~60 hours [14][15]
in reviewed sources.
Time to Max Not explicitly reported
) ) ) ~1 hour [14]
Concentration (Tmax) in reviewed sources.
Key Metabolizing Moderately sensitive Not explicitly reported (16]

Enzyme CYP1AZ2 substrate

in reviewed sources.

Table 3: Clinical Trial Overview
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Indication Trial Phase

Key Findings Reference(s)

Verdiperstat

Multiple System

Phase 3 (M-STAR)
Atrophy (MSA)

Did not meet primary
endpoint (change from
baseline on modified
UMSARS). Generally

well-tolerated.

[LI(7][8][17]

Amyotrophic Lateral
Sclerosis (ALS)

Phase 2/3 (HEALEY
ALS Platform)

Did not statistically

differentiate from

placebo on primary

efficacy outcome.

Overall safe and well-

tolerated. Common LelA8][1]
adverse events

included nausea,

insomnia, and

elevated thyrotropin.

AZDA4831

Heart Failure with
Phase 2a

Preserved Ejection
(SATELLITE)

Fraction (HFpEF)

Achieved pre-

specified target

engagement (69%

reduction in MPO

activity). Generally [0J[11]
well-tolerated. No

statistically significant
differences in

secondary efficacy

endpoints.

Healthy Volunteers Phase 1

Rapidly absorbed with ~ [14][15][20][21]
a long plasma half-life.

Dose-dependent MPO

inhibition. Generally

well-tolerated;

maculopapular rash

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.biospace.com/biohaven-posts-disappointing-results-from-phase-iii-verdiperstat-trial
https://www.mdsabstracts.org/abstract/safety-and-efficacy-of-verdiperstat-a-novel-myeloperoxidase-inhibitor-in-msa/
https://firstwordpharma.com/story/5406951
https://www.neurologylive.com/view/msa-therapy-verdiperstat-fails-primary-end-point-mstar-trial
https://pubmed.ncbi.nlm.nih.gov/40067754/
https://alsnewstoday.com/news/als-therapy-verdiperstat-fails-healey-trial-efficacy-goals/
https://scholarlycommons.henryford.com/neurology_articles/771/
https://www.astrazeneca.com/media-centre/medical-releases/astrazenecas-investigational-mpo-inhibitor-azd4831-shows-promise-in-patients-with-heart-failure-and-a-preserved-ejection-fraction.html
https://pharmatimes.com/news/az_says_mpo_inhibitor_azd4831_shows_promise_in_heart_failure_study_1372569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8212712/
https://pubmed.ncbi.nlm.nih.gov/32770730/
https://pubmed.ncbi.nlm.nih.gov/30618054/
https://www.researchgate.net/publication/330250164_Safety_tolerability_pharmacokinetics_and_effect_on_serum_uric_acid_of_the_myeloperoxidase_inhibitor_AZD4831_in_a_randomized_placebo-controlled_phase_I_study_in_healthy_volunteers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

observed at higher
doses.

Signaling Pathway and Experimental Workflow
Myeloperoxidase (MPO) Signaling Pathway and
Inhibition

The following diagram illustrates the central role of MPO in the inflammatory cascade and the
mechanism of action of inhibitors like Verdiperstat and AZD4831.

(e.g., by pathogens, inflammation) |
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MPO signaling pathway and inhibition.
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Experimental Workflow for MPO Inhibition Assay

The following diagram outlines a typical experimental workflow for assessing the in vitro
potency of MPO inhibitors.

Prepare Reagents:

- Purified MPO Enzyme Prepare Serial Dilutions
- H202 (Substrate) of Test Inhibitors
- Detection Reagent (e.g., Luminol, Amplex Red) (Verdiperstat or AZD4831)

- Buffer Solution

l

Set up Assay Plate:
- Add MPO, Buffer, and Inhibitor
- Pre-incubate

Measure Signal
(Luminescence or Fluorescence)
over time

Data Analysis:
- Plot Signal vs. Inhibitor Concentration
- Calculate ICso

Click to download full resolution via product page
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Typical workflow for MPO inhibition assay.

Experimental Protocols

Detailed experimental protocols for determining the MPO inhibitory activity of Verdiperstat and
AZD4831 have been derived from published literature.

In Vitro MPO Inhibition Assay (Chemiluminescent
Method - adapted for AZD4831)

This protocol is based on the methods described in the discovery of AZD4831.[22]

o Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
against purified human MPO.

o Materials:
o Purified human myeloperoxidase (MPO)
o Test compound (e.g., AZD4831) dissolved in DMSO
o Luminol (chemiluminescent substrate)
o Hydrogen peroxide (H2032)
o Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
o 96-well white microplates

Luminometer

[¢]

e Procedure:
o Prepare serial dilutions of the test compound in assay buffer.
o In a 96-well white microplate, add the purified MPO enzyme to each well.

o Add the serially diluted test compound or vehicle (DMSO) to the respective wells.
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o Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow
for inhibitor binding.

o Prepare a detection reagent by mixing luminol and H202 in assay buffer.

o Initiate the enzymatic reaction by adding the detection reagent to all wells.

o Immediately measure the chemiluminescence using a luminometer.

o The percentage of MPO inhibition is calculated relative to the vehicle control.

o The IC50 value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based MPO Inhibition Assay (adapted for AZD4831)

This protocol is based on the methods described for AZD4831 using a neutrophil-like cell line.
[13][22]

o Objective: To assess the potency of a test compound on intracellular MPO in a cellular
context.

o Materials:

o HL-60 (human promyelocytic leukemia) cell line

o

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

[¢]

Dimethyl sulfoxide (DMSO) for cell differentiation

[¢]

Phorbol 12-myristate 13-acetate (PMA) to stimulate MPO release

[e]

Test compound (e.g., AZD4831)

o

Reagents for MPO activity measurement (as in the in vitro assay)

e Procedure:
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o Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for
several days.

o Plate the differentiated HL-60 cells in a 96-well plate.

o Treat the cells with various concentrations of the test compound or vehicle for a specified
duration.

o Stimulate the cells with PMA to induce degranulation and the release of MPO.

o Measure the MPO activity in the cell supernatant using a chemiluminescent or fluorescent
assay as described previously.

o Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Verdiperstat and AZD4831 are both potent, irreversible inhibitors of myeloperoxidase, yet their
development paths have diverged significantly. AZD4831 demonstrates substantially higher in
vitro potency and has shown promising target engagement in early-phase clinical trials for
cardiovascular disease.[4][10][11][12][13] In contrast, Verdiperstat, despite showing preclinical
promise, has not demonstrated clinical efficacy in late-stage trials for neurodegenerative
diseases.[6][7][8][9]

For researchers investigating the role of MPO in cardiovascular and other inflammatory
conditions, AZD4831 represents a well-characterized tool with demonstrated clinical target
engagement. The extensive preclinical and early clinical data for AZD4831 provide a solid
foundation for further investigation. While the clinical development of Verdiperstat in
neurodegenerative diseases has been challenging, the compound may still hold value as a
research tool to explore the role of MPO in various biological processes, particularly in the
central nervous system, given its brain-penetrant properties.[23][24] The selection between
these two inhibitors will ultimately depend on the specific research question, the biological
system under investigation, and the desired potency and selectivity profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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